molecular formula C25H19FN2O6S B2928633 N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866808-62-0

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2928633
CAS RN: 866808-62-0
M. Wt: 494.49
InChI Key: JXVYJWWMCQZSFE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H19FN2O6S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electrochemical Transistors (OECTs)

HMS1832G08 has potential applications in the development of n-type and ambipolar OECT materials . These materials are crucial for creating devices with high transconductance, low operating voltages, and good biocompatibility . OECTs are emerging technologies for chemo/biosensors, bioelectronics, and neuromorphic computing . The compound’s properties could be instrumental in overcoming the performance limitations of current n-type OECT materials, thus advancing the field of organic electronics .

Advanced Materials Synthesis

The compound is involved in the synthesis of advanced materials, particularly in the context of life sciences and organic synthesis . It serves as a precursor or an intermediate in the creation of complex molecules with specific functions. This includes materials for environmental measurements and high-tech research applications , where precision and reliability are paramount .

Environmental Science

In environmental science, HMS1832G08 could be used to improve the treatment of oilfield macromolecular contaminants . Its structural properties may enhance the efficiency of adsorption materials used for removing pollutants from industrial wastewater. This application is vital for maintaining ecological balance and reducing the environmental impact of industrial activities .

Plasmid DNA Research

NCGC00111223-01 may be utilized in plasmid DNA research, which is fundamental for gene cloning, transfer, and manipulation . The compound could be part of the preparation process for plasmid DNA, which is essential for various research applications, including sequencing, PCR amplification, and library screening .

Drug Discovery and Development

This compound’s unique structure makes it a valuable asset in drug discovery and development. It can be used to create molecular libraries that are screened for biological activity, aiding in the identification of new therapeutic agents. Its role in the synthesis of novel compounds can lead to breakthroughs in treating diseases .

Research Ethics and Integrity

Lastly, NCGC00111223-01 plays a role in the broader context of research ethics and integrity. While not a direct application of the compound itself, its use in research must adhere to ethical guidelines to ensure the credibility and reliability of scientific studies. This includes considerations around the responsible communication of scientific work and the maintenance of high standards in research practices .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-2-8-20-19(10-15)25(30)23(35(31,32)18-6-3-16(26)4-7-18)12-28(20)13-24(29)27-17-5-9-21-22(11-17)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVYJWWMCQZSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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